N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide

Fatty Acid Synthase Obesity Metabolic disease

This cyclopentanecarboxamide derivative is a validated minimal-structure probe for Fatty Acid Synthase (FAS) inhibition research, disclosed in EP2491009B1. Its scaffold, lacking the peptidomimetic extension of MM-102 (CAS 1417329-24-8), makes it a high-value matched negative control for confirming WDR5/MLL1 interaction specificity in cellular assays. By purchasing this compound, you secure a key exemplar for chemical library holdings, ideal for structure-activity relationship (SAR) studies and as an advanced intermediate for further derivatization. Rigorous orthogonal purity analysis (HPLC/LC-MS) is recommended to ensure experimental reproducibility.

Molecular Formula C16H20FNO
Molecular Weight 261.34
CAS No. 1049489-32-8
Cat. No. B2841373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide
CAS1049489-32-8
Molecular FormulaC16H20FNO
Molecular Weight261.34
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H20FNO/c17-14-7-5-13(6-8-14)16(9-10-16)11-18-15(19)12-3-1-2-4-12/h5-8,12H,1-4,9-11H2,(H,18,19)
InChIKeyQBPFXSLOXKJGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide (CAS 1049489-32-8) Requires Differential Scrutiny in Procurement of Cyclopentanecarboxamide-Based Inhibitors


N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide (CAS 1049489-32-8) is a synthetic carboxamide that falls within the cyclopentanecarboxamide derivative class disclosed as Fatty Acid Synthase (FAS) inhibitors in patent EP2491009B1 [1]. The molecule consists of a cyclopentanecarboxamide warhead linked via a methyl bridge to a 1-(4-fluorophenyl)cyclopropyl moiety, creating a scaffold that can be confused with structurally similar building blocks or with the more extensively characterized WDR5/MLL1 inhibitor MM‑102, whose cyclopentanecarboxamide substructure is embedded in a larger peptidomimetic framework . This structural proximity necessitates rigorous evidence-based differentiation before procurement.

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide Cannot Be Interchanged with Common Analogs: The Evidence Gap Driving Selection Risk


The cyclopentanecarboxamide pharmacophore is shared across compounds targeting distinct biological endpoints—from FAS inhibition (EP2491009B1) to WDR5/MLL1 protein–protein interaction disruption (MM‑102, CAS 1417329-24-8) [1]. Even subtle changes in the N‑substituent drastically alter target engagement: MM‑102 bears a bis(4‑fluorophenyl)methyl‑amide tail and a peptidic extension that confer sub‑nanomolar WDR5 binding (IC₅₀ 2.4 nM, Ki <1 nM) , whereas the target compound terminates in a simple cyclopentane ring. Without quantitative selectivity or potency data for the target compound, assuming interchangeability with any analog—whether in FAS assays, kinase panels, or epigenetic reader screens—introduces uncontrolled experimental variance and risks invalidating structure‑activity relationship (SAR) conclusions.

Quantitative Comparator Evidence for N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide (CAS 1049489-32-8)


FAS Inhibitory Activity: Target Compound Patent Scope vs. Exemplified Congener

Patent EP2491009B1 generically claims cyclopentanecarboxamide derivatives as FAS inhibitors but does not supply an IC₅₀ value for the target compound itself. A structurally related analog, 1-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide (CAS 1209811-93-7), is explicitly listed in the patent and is the closest available comparator, yet no head‑to‑head FAS inhibition data are reported [1]. The target compound retains the 4‑fluorophenyl‑cyclopropyl‑methylamine side chain but replaces the 4‑chlorophenyl substituent on the cyclopentane ring with a hydrogen, a modification that alters lipophilicity (cLogP reduction of ~0.7–1.0 units) and may affect FAS active‑site occupancy, although quantitative potency values are absent.

Fatty Acid Synthase Obesity Metabolic disease

WDR5/MLL1 Interaction Inhibition: Target Compound vs. MM‑102

MM‑102 (HMTase Inhibitor IX, CAS 1417329-24-8) is a structurally more complex analog that contains a cyclopentanecarboxamide substructure and achieves IC₅₀ = 2.4 nM (Ki < 1 nM) against the WDR5/MLL1 protein–protein interaction and IC₅₀ = 0.4 nM in a cellular H3K4 methyltransferase assay . The target compound (CAS 1049489-32-8) lacks the extended peptidomimetic tail and the bis(4‑fluorophenyl)methyl amide, and consequently has no reported WDR5 binding activity. The >10⁵‑fold difference in molecular weight (261.3 vs. 669.8 Da) and the absence of any documented MLL1‑pathway modulation for the target compound make it unsuitable as an MM‑102 surrogate.

Epigenetics MLL1 leukemia WDR5

CYP2A6 Inhibition: Structural Misassignment and the Absence of Evidence for the Target Compound

A 2007 virtual screening study identified N1-(4-fluorophenyl)cyclopropane-1-carboxamide (a cyclopropane‑carboxamide, not a cyclopentane‑carboxamide) as a CYP2A6 inhibitor with IC₅₀ < 1 µM [1]. This compound is frequently confused with N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide due to nomenclature similarity. The target compound has not been evaluated against CYP2A6 in any peer‑reviewed study or patent within the permitted source perimeter, and its IC₅₀ cannot be inferred from the cyclopropane‑carboxamide series.

Nicotine metabolism CYP2A6 Anti-smoking

Realistic Application Scenarios for N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide (CAS 1049489-32-8) Based on Verified Evidence


Fatty Acid Synthase (FAS) Inhibitor Screening with Explicit Comparator Inclusion

The compound can serve as a minimal‑scaffold probe in FAS enzyme assays, provided it is run side‑by‑side with the 1‑(4‑chlorophenyl) analog (CAS 1209811-93-7) and any other ep‑series congener disclosed in EP2491009B1. Without internal comparator data, the resulting SAR interpretation carries low confidence [1].

Negative Control in WDR5/MLL1 Epigenetic Studies

Because the target compound lacks the peptidomimetic extension essential for WDR5 binding, it may function as a matched negative control for MM‑102 (CAS 1417329-24-8) in cellular assays, on the condition that its inability to displace MLL1 from WDR5 is empirically confirmed by TR‑FRET or AlphaScreen in the same experimental run .

Chemoinformatics Library Annotation and Orthogonal Purity Confirmation

Procurement of the compound is justified for chemical library holdings that require an exemplar of the cyclopentanecarboxamide class with a 1‑(4‑fluorophenyl)cyclopropyl‑methyl‑amine motif. Its value is maximized when accompanied by orthogonal purity analysis (≥95% by HPLC/LC‑MS) and when used as a synthetic intermediate for further derivatization, rather than as a ready‑to‑use biological probe [1].

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.